molecular formula C18H15BrClN3O5S B14798534 2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

2-(4-bromo-2-chlorophenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B14798534
M. Wt: 500.8 g/mol
InChI Key: QFPWOMBFAPMEMR-UHFFFAOYSA-N
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Description

2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including bromine, chlorine, phenoxy, isoxazole, and sulfonamide, which contribute to its diverse reactivity and functionality.

Preparation Methods

The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-bromo-2-chlorophenol, which is then reacted with phenoxyacetyl chloride to form an intermediate. This intermediate undergoes further reactions with 5-methyl-3-isoxazole and sulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into smaller fragments

Scientific Research Applications

2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-bromo-2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. Similar compounds include:

  • 4-bromo-2-chlorophenol
  • 5-methyl-3-isoxazole
  • Phenoxyacetyl chloride

These compounds share some structural similarities but differ in their overall chemical and biological properties .

Properties

Molecular Formula

C18H15BrClN3O5S

Molecular Weight

500.8 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C18H15BrClN3O5S/c1-11-8-17(22-28-11)23-29(25,26)14-5-3-13(4-6-14)21-18(24)10-27-16-7-2-12(19)9-15(16)20/h2-9H,10H2,1H3,(H,21,24)(H,22,23)

InChI Key

QFPWOMBFAPMEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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